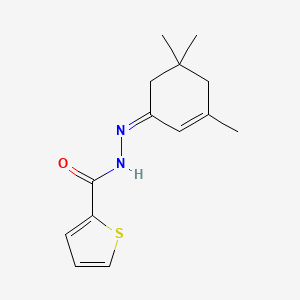
Guanofuracin
Overview
Description
Guanofuracin is a natural product isolated from the marine sponge Axinella sp. It is a biologically active compound with a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. It has been studied extensively in the past decade, and its potential as a therapeutic agent is being explored.
Scientific Research Applications
Interaction with Listeria monocytogenes
Guanofuracin, a nitrofuran compound, has been used for the selective enrichment of Listeria monocytogenes. It was observed to be inactivated by cultures of L. monocytogenes. The drug's antibacterial activity largely depended on the pH of the incubation medium, with higher activity in alkaline pH and lower in acidic pH. L. monocytogenes also developed resistance to this compound in proportion to its presence in the culture medium (Murray, Ghosh, & Murray, 1966).
Antibacterial Activity Enhancement by Glycols
Studies have shown that glycols like propylene glycol and polyethylene glycol enhance the penetration and antibacterial activity of furan derivatives like this compound. This enhancement was particularly notable in the presence of these glycols, making this compound more effective against pathogenic organisms (Nakazawa & Namba, 1952).
Properties
IUPAC Name |
2-[(5-nitrofuran-2-yl)methylideneamino]guanidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O3.ClH/c7-6(8)10-9-3-4-1-2-5(14-4)11(12)13;/h1-3H,(H4,7,8,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJIFAUFPHYNTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NN=C(N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Guanofuracin?
A1: While the exact mechanism is not fully elucidated in the provided research, studies suggest that this compound's antibacterial activity is highly dependent on the pH of the incubation medium. Its activity is significantly higher in alkaline environments and lower in acidic ones. [] This pH dependency may play a role in its interaction with bacterial targets.
Q2: How does the pH of the environment affect this compound's stability and activity?
A2: this compound's activity is heavily influenced by pH. It exhibits higher antibacterial activity in alkaline conditions while being less effective in acidic environments. [] Interestingly, inactivation in acidic pH can be reversed by adjusting the pH back to an alkaline range. [] This suggests that the inactivation process at low pH might be reversible, potentially involving protonation of the molecule.
Q3: Does Listeria monocytogenes develop resistance to this compound?
A3: Yes, Listeria monocytogenes can develop resistance to this compound. Studies show that this resistance develops rapidly and in proportion to the drug concentration. [] This suggests that the use of this compound, particularly at higher concentrations, could lead to the emergence of resistant strains.
Q4: What is the impact of autoclaving on this compound's stability?
A4: Autoclaving at 121°C for 20 minutes leads to partial (60%) destruction of this compound. [] This highlights the importance of considering sterilization methods and their potential impact on the drug's efficacy. Alternative sterilization techniques might be necessary to preserve its activity.
Q5: Can this compound be used in combination with other antibacterial agents?
A5: Research suggests that the interaction of this compound with other antibacterial agents, such as Nalidixic acid, can lead to antagonistic effects. Specifically, this compound can reduce the antibacterial activity of Nalidixic acid against bacteria in the Proteus-Providence group. [] This highlights the importance of careful consideration and in-vitro testing before using this compound in combination therapies.
Q6: What is the role of glycols in the effectiveness of this compound?
A6: Glycols, like propylene glycol (PG) and polyethylene glycol (PEG), significantly enhance the penetration of this compound ointments. [, ] This enhanced penetration is likely due to the increased solubility of this compound in these glycols compared to its limited solubility in water. [] The use of glycols as vehicles for this compound could lead to improved drug delivery and potentially higher efficacy.
Q7: Are there any visual indicators of this compound degradation?
A7: When a solution of this compound in propylene glycol is exposed to sunlight, it undergoes a color change to a reddish-orange, accompanied by a decrease in its antibacterial potency. This effect is not observed when the solution is stored in the dark. [] This suggests that light exposure can lead to photodegradation of this compound, and therefore, appropriate storage conditions protecting the drug from light are crucial for maintaining its stability and effectiveness.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,4R)-4-[2-amino-6-(isopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol](/img/structure/B1242958.png)
![(2r,3ar,6s,7r,7ar)-2-[(2s)-2-Amino-2-Carboxyethyl]-6-Hydroxy-7-(Methylamino)hexahydro-2h-Furo[3,2-B]pyran-2-Carboxylic Acid](/img/structure/B1242960.png)
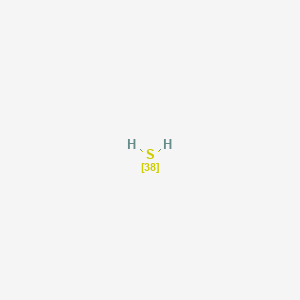
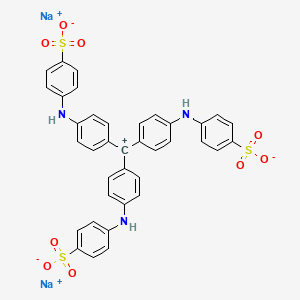

![(3R,4S,5S,6R)-5-Methoxy-4-[(2R,3R)-2-methyl-3-(3-methyl-2-butenyl)oxiranyl]-1-oxaspiro[2.5]oct-6-yl methylcarbamate](/img/structure/B1242965.png)
![TG(16:0/18:0/18:2(9Z,12Z))[iso6]](/img/structure/B1242967.png)
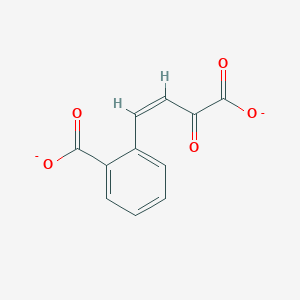
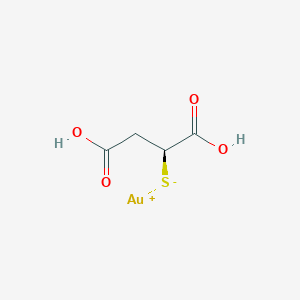

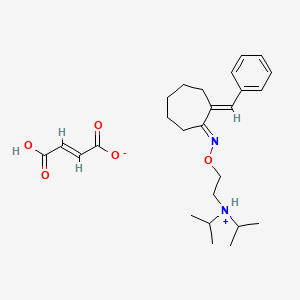
![sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxylatopropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1242975.png)
![3-nitro-N'-[(1E)-quinoxalin-6-ylmethylene]benzohydrazide](/img/structure/B1242976.png)
